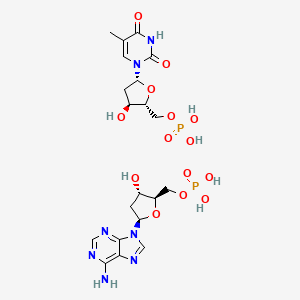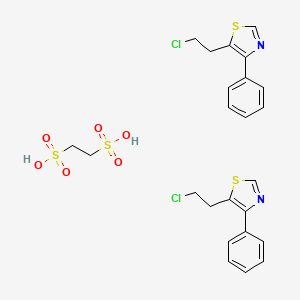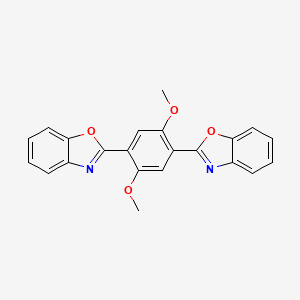
N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a trimethylammonium group attached to a phenylethenyl-substituted aniline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride typically involves the quaternization of N,N,N-trimethylaniline with a suitable alkylating agent. One common method is the reaction of N,N,N-trimethylaniline with 4-(2-phenylethenyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or alkoxide ions can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding amine .
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its use as a potential drug candidate for treating certain diseases.
Industry: It is used in the production of surfactants and disinfectants.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride involves its interaction with cellular membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and antimicrobial agent.
Tetramethylammonium chloride: A simpler quaternary ammonium compound used in various chemical applications.
Uniqueness
N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride is unique due to its phenylethenyl substitution, which imparts specific chemical and biological properties. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its diverse applications .
Eigenschaften
CAS-Nummer |
34014-12-5 |
|---|---|
Molekularformel |
C17H20ClN |
Molekulargewicht |
273.8 g/mol |
IUPAC-Name |
trimethyl-[4-(2-phenylethenyl)phenyl]azanium;chloride |
InChI |
InChI=1S/C17H20N.ClH/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15;/h4-14H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GFQSQTICQDZGCL-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


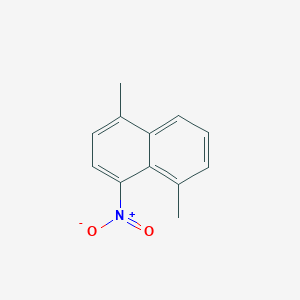
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
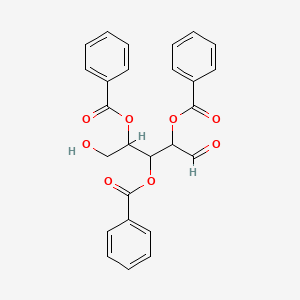
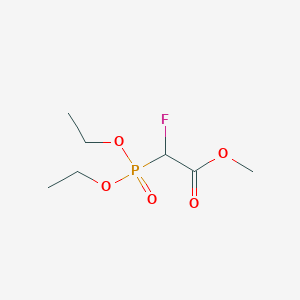
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
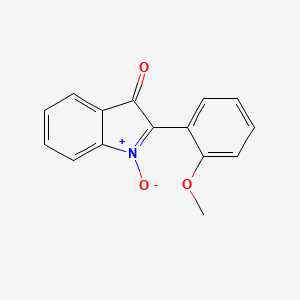
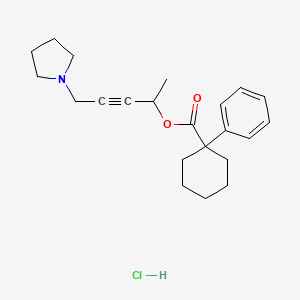
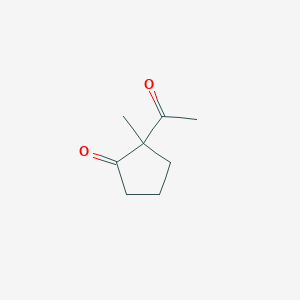
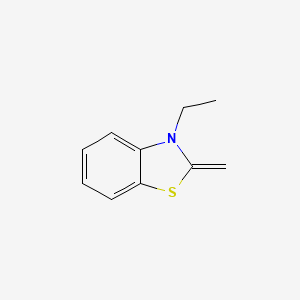
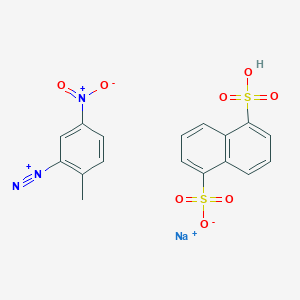
![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)
